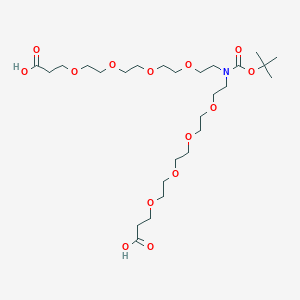
N-Boc-N-bis(PEG4-acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-N-bis(PEG4-acid) is a polyethylene glycol-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound facilitates the formation of PROTAC molecules by connecting two essential ligands, enabling selective protein degradation via the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-N-bis(PEG4-acid) is synthesized through a series of chemical reactions involving polyethylene glycol derivatives. The compound features a Boc-protected amino group and two terminal carboxylic acids. The protected amine can be deprotected under acidic conditions, while the terminal carboxylic acids can react with primary amino groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form stable amide bonds .
Industrial Production Methods
Industrial production of N-Boc-N-bis(PEG4-acid) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the protection and deprotection of functional groups, followed by purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-bis(PEG4-acid) primarily undergoes substitution reactions. The Boc-protected amino group can be deprotected under acidic conditions, and the terminal carboxylic acids can form amide bonds with primary amino groups .
Common Reagents and Conditions
Deprotection: Acidic conditions (e.g., trifluoroacetic acid)
Amide Bond Formation: EDC or DCC as activators
Major Products Formed
The major products formed from these reactions are amide-linked compounds, which are essential in the synthesis of PROTAC molecules .
Scientific Research Applications
N-Boc-N-bis(PEG4-acid) is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to selectively degrade target proteins, making them valuable tools in chemical biology, medicinal chemistry, and drug discovery. The compound’s ability to facilitate selective protein degradation has significant implications for treating diseases such as cancer, neurodegenerative disorders, and infectious diseases .
Mechanism of Action
N-Boc-N-bis(PEG4-acid) functions as a linker in PROTAC molecules. PROTACs consist of two distinct ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-N-bis(PEG3-acid)
- N-Boc-N-bis(PEG5-acid)
- N-Boc-N-bis(PEG6-acid)
Uniqueness
N-Boc-N-bis(PEG4-acid) is unique due to its specific polyethylene glycol chain length, which provides optimal flexibility and spacing for the formation of effective PROTAC molecules. This compound’s balance of hydrophilicity and hydrophobicity enhances its solubility and stability, making it a preferred choice for PROTAC synthesis .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H51NO14/c1-27(2,3)42-26(33)28(6-10-36-14-18-40-22-20-38-16-12-34-8-4-24(29)30)7-11-37-15-19-41-23-21-39-17-13-35-9-5-25(31)32/h4-23H2,1-3H3,(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLCISHEONZNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H51NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














